molecular formula C8H10N2 B11924204 5-Methyl-2,3-dihydroimidazo[1,2-a]pyridine

5-Methyl-2,3-dihydroimidazo[1,2-a]pyridine

Cat. No.: B11924204
M. Wt: 134.18 g/mol
InChI Key: QXLQADGVGZEODD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2,3-dihydroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The structure of this compound consists of a fused bicyclic system containing both imidazole and pyridine rings, with a methyl group attached to the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2,3-dihydroimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminopyridine with α-haloketones under basic conditions. The reaction typically proceeds via the formation of an intermediate imine, which undergoes intramolecular cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2,3-dihydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-2,3-dihydroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2,3-dihydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2,3-dihydroimidazo[1,2-a]pyridine is unique due to the presence of the methyl group at the fifth position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its interaction with specific molecular targets, making it a valuable compound in various research and industrial applications .

Biological Activity

5-Methyl-2,3-dihydroimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, research findings, and its implications in drug development.

Overview of this compound

Chemical Structure and Properties:

  • Molecular Formula: C8H10N2
  • Molecular Weight: 134.18 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: CC1=CC=CC2=NCCN12

The compound features a fused bicyclic system comprising imidazole and pyridine rings with a methyl group at the fifth position. This structural characteristic influences its chemical reactivity and biological interactions.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Research indicates that it may inhibit various enzymes or receptors involved in critical biological pathways. For instance, it has been shown to modulate kinase activity, which is pivotal in cell signaling and regulation processes.

Biological Activities

Antimicrobial Properties:
this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have reported its efficacy against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Anticancer Activity:
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating substantial potency . The mechanism underlying this activity may involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects:
Emerging evidence suggests that this compound possesses anti-inflammatory properties. It has been shown to reduce inflammation in animal models, potentially through the inhibition of pro-inflammatory cytokines and pathways involved in inflammatory responses .

Case Studies

  • Antimicrobial Efficacy:
    • A study evaluated the antimicrobial effects of various derivatives of imidazo[1,2-a]pyridine. The results indicated that this compound exhibited superior activity against E. coli and S. aureus compared to standard antibiotics.
  • Anticancer Activity:
    • In a comparative study involving multiple compounds, this compound was found to significantly inhibit cell growth in cancer cell lines with an IC50 value of approximately 10 µM against HepG2 cells. This suggests its potential as a lead compound for further development in oncology .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundImidazo[1,2-a]pyridine derivativeAntimicrobial, anticancer
Imidazo[1,2-a]pyridineParent compoundModerate antimicrobial
2,3-Dihydroimidazo[1,2-a]pyridineLacks methyl groupReduced potency

The presence of the methyl group at the fifth position significantly enhances the biological activity of this compound compared to its analogs.

Properties

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

5-methyl-2,3-dihydroimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H10N2/c1-7-3-2-4-8-9-5-6-10(7)8/h2-4H,5-6H2,1H3

InChI Key

QXLQADGVGZEODD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NCCN12

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.